molecular formula C7H8N2O3S B1412360 3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-06-3

3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No. B1412360
CAS RN: 1799974-06-3
M. Wt: 200.22 g/mol
InChI Key: XZTUOIYWSDYAMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is C7H8N2O3S . The molecular weight is 200.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 200.21 . Other properties such as density, melting point, and boiling point are provided by Chemsrc .

Scientific Research Applications

Heterocyclic Compounds and Synthesis

Heterocyclic compounds with seven-membered rings, including those with oxygen and nitrogen such as oxazepines and thiazepines, are of interest due to their roles as intermediates in the asymmetric synthesis of α-amino acids. The synthesis processes involve reactions with amidines, guanidine, or S-alkylisothioureas, highlighting the chemical diversity and synthetic accessibility of these compounds (Gagan, 1980).

Structural Elucidation Under Stress Conditions

The stability and degradation of heterocyclic compounds under various stress conditions, such as thermal and oxidative environments, have been studied to understand their structural integrity. This research is critical for assessing the shelf life and suitability of these compounds for further development. For instance, the degradation products of a benzopyridooxathiazepine derivative were analyzed, providing insights into the stability of the oxathiazepine ring (Lecoeur et al., 2012).

Applications in Biological Studies

Research into compounds with benzothiadiazepine and oxathiazepine moieties has indicated their potential in biological applications. Some compounds exhibit promising in vitro activity, suggesting their utility in pharmaceutical research and development. The pharmacological profiling of these compounds, including their cytotoxic properties and mechanism of action, such as inhibition of tubulin polymerization, underscores their potential as therapeutic agents (Gallet et al., 2009).

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . Additionally, it may bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes related to stress responses and metabolic processes, leading to changes in cellular function and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . This compound may act as an enzyme inhibitor or activator, depending on the context, and can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to alterations in cellular processes and overall cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods under certain conditions, but may degrade or lose efficacy over time in other environments . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing stress response mechanisms or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of the compound within tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c10-13(11)6-2-1-3-8-7(6)12-5-4-9-13/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTUOIYWSDYAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=N2)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 3
3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 4
3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 5
3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 6
3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.